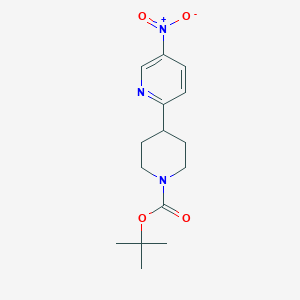

Tert-butyl 4-(5-nitropyridin-2-yl)piperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-butyl 4-(5-nitropyridin-2-yl)piperidine-1-carboxylate is a chemical compound with the molecular formula C15H21N3O5. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its piperidine ring, which is substituted with a nitropyridine group and a tert-butyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(5-nitropyridin-2-yl)piperidine-1-carboxylate typically involves the reaction of 5-nitropyridine-2-amine with tert-butyl 4-piperidinecarboxylate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time. The product is then purified using techniques like recrystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(5-nitropyridin-2-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles such as amines or thiols.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Reduction: 4-(5-Aminopyridin-2-yl)piperidine-1-carboxylate.

Substitution: Various substituted piperidine derivatives.

Hydrolysis: 4-(5-Nitropyridin-2-yl)piperidine-1-carboxylic acid.

Scientific Research Applications

Tert-butyl 4-(5-nitropyridin-2-yl)piperidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of tert-butyl 4-(5-nitropyridin-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with biological macromolecules such as proteins and nucleic acids. This interaction can lead to the modulation of various biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Tert-butyl 4-(5-nitropyridin-2-yl)thio)piperidine-1-carboxylate: Similar structure but with a thioether linkage instead of an ether linkage.

Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate: Contains a pyrazole ring instead of a pyridine ring

Uniqueness

Tert-butyl 4-(5-nitropyridin-2-yl)piperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitropyridine group allows for various chemical modifications, making it a versatile intermediate in organic synthesis .

Biological Activity

Tert-butyl 4-(5-nitropyridin-2-yl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C15H21N3O5

- Molecular Weight : 323.35 g/mol

- CAS Number : 346665-40-5

Research indicates that compounds similar to tert-butyl 4-(5-nitropyridin-2-yl)piperidine derivatives exhibit various biological activities, primarily through the inhibition of specific kinases and receptors. For example, a study on related compounds demonstrated their ability to inhibit ERK5 kinase activity, which is crucial for cell signaling pathways involved in proliferation and survival .

Inhibition Studies

- Kinase Inhibition : The compound has been studied for its effects on various kinases. In particular, it was noted that modifications on the piperidine ring could enhance potency against specific targets like ERK5, with some derivatives showing improved selectivity and reduced off-target effects .

- Cellular Assays : In vitro assays have shown that certain derivatives demonstrate significant inhibition of cell proliferation in cancer cell lines, suggesting potential anticancer properties. For instance, compounds with similar structural motifs exhibited IC50 values in the nanomolar range against HeLa cells .

- Metabolism and Pharmacokinetics : The pharmacokinetic profile of related compounds suggests that they are rapidly metabolized in liver microsomes, impacting their bioavailability and therapeutic efficacy. Notably, the presence of a nitro group on the pyridine ring may influence metabolic stability and interaction with cytochrome P450 enzymes .

Case Studies

Several studies have highlighted the biological relevance of tert-butyl 4-(5-nitropyridin-2-yl)piperidine derivatives:

- Study on ERK5 Inhibitors : A study optimized the potency and pharmacokinetics of ERK5 inhibitors derived from similar scaffolds. The results indicated that introducing specific substituents could enhance binding affinity and selectivity, with some compounds achieving oral bioavailability above 40% in mouse models (Table 1) .

| Compound | Cl (mL/min/kg) | Vd (L/kg) | t1/2 (min) | F (%) |

|---|---|---|---|---|

| 34b | 14 | 0.6 | 80 | 42 |

Properties

IUPAC Name |

tert-butyl 4-(5-nitropyridin-2-yl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O4/c1-15(2,3)22-14(19)17-8-6-11(7-9-17)13-5-4-12(10-16-13)18(20)21/h4-5,10-11H,6-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDECZLLXHHGXCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=NC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.